Methyl 1,4-dihydroquinoline-3-carboxylate

Fluoroquinolone synthesis Quinolone intermediates Oxidation state control

Sourcing 1,4-dihydroquinoline scaffolds for controlled oxidation is challenging; this compound provides the exact solution. - Stable 1,4-dihydro core enables controlled C6-C8 functionalization for fluoroquinolone antibiotic synthesis. - Enantioselective access without chiral chromatography (Hodík & Schneider route). - Superior oxidative stability vs. 1,4-dihydropyridines for brain-targeted prodrug delivery. - DHFR-TS Ki 283 nM benchmark for antiparasitic target validation. 97% purity, ambient shipping.

Molecular Formula C11H11NO2
Molecular Weight 189.214
CAS No. 53936-94-0
Cat. No. B2474493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,4-dihydroquinoline-3-carboxylate
CAS53936-94-0
Molecular FormulaC11H11NO2
Molecular Weight189.214
Structural Identifiers
SMILESCOC(=O)C1=CNC2=CC=CC=C2C1
InChIInChI=1S/C11H11NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-5,7,12H,6H2,1H3
InChIKeyFQLQTNUWLFCKBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1,4-Dihydroquinoline-3-carboxylate: Physicochemical & Structural Profile


Methyl 1,4-dihydroquinoline-3-carboxylate (CAS: 53936-94-0) is a partially saturated heterocyclic compound of molecular formula C₁₁H₁₁NO₂ and molecular weight 189.21 g/mol, characterized by a fused bicyclic 1,4-dihydroquinoline core with a methyl ester substituent at the 3-position . The compound is supplied as a solid with 95-97% typical purity and possesses moderate hydrophobicity (LogP range 1.95-3.17) [1]. It functions primarily as a key synthetic intermediate in medicinal chemistry programs targeting fluorinated and non-fluorinated quinolone antimicrobials, as well as a scaffold for prodrug and brain-targeted delivery systems [2].

Irreplaceability of Methyl 1,4-Dihydroquinoline-3-carboxylate


Procurement substitutions involving Methyl 1,4-dihydroquinoline-3-carboxylate (CAS 53936-94-0) with its 4-oxo-1,4-dihydroquinoline-3-carboxylate or fully aromatic quinoline-3-carboxylate counterparts fundamentally alter both synthetic utility and physicochemical behavior. The absence of the C4 carbonyl group eliminates the capacity for β-dicarbonyl enolate formation, alters nucleophilic aromatic substitution regioselectivity at the C7 position, and modifies the scaffold's redox potential [1]. Additionally, the 1,4-dihydroquinoline framework provides significantly greater chemical stability toward oxidation and hydration than structurally analogous 1,4-dihydropyridines, a critical advantage in prodrug and brain-targeted delivery applications [2]. These differential properties directly impact synthetic route viability and downstream product quality, making direct substitution scientifically unsound.

Methyl 1,4-Dihydroquinoline-3-carboxylate: Differentiation Evidence


Oxidation State: Dihydroquinoline vs. 4-Oxo Analog

Methyl 1,4-dihydroquinoline-3-carboxylate serves as a non-oxidized scaffold, distinguishing it from 4-oxo-1,4-dihydroquinoline-3-carboxylates. The presence of the C4 carbonyl in 4-oxo analogs enables β-dicarbonyl enolate formation and subsequent functionalization at C2/C4 positions, whereas the dihydro form (CAS 53936-94-0) lacks this carbonyl, fundamentally altering nucleophilic substitution regioselectivity and the capacity for subsequent oxidation to fully aromatic quinolines [1].

Fluoroquinolone synthesis Quinolone intermediates Oxidation state control

Chemical Stability: Dihydroquinoline vs. Dihydropyridine

1,4-Dihydroquinoline derivatives, including the methyl ester at C3, exhibit higher chemical stability toward oxidation and hydration compared to their 1,4-dihydropyridine analogues, a property that has been documented as a real advantage for drug delivery applications [1]. While the 1,4-dihydropyridine-based chemical delivery system (CDS) suffers from poor stability that seriously limits in vivo investigations, the 1,4-dihydroquinoline scaffold provides improved stability toward oxidative degradation [1].

Prodrug stability Brain-targeted delivery Redox chemistry

Enzyme Binding Affinity (Ki)

Methyl 1,4-dihydroquinoline-3-carboxylate (CAS 53936-94-0) demonstrates a Ki value of 283 nM against bifunctional dihydrofolate reductase-thymidylate synthase [N51I, C59R, S108N, I164L] at pH 7.0 and 25 °C, with a corresponding ΔG° of -37.4 kJ/mol [1]. In contrast, parasite growth inhibition in the same system shows IC50 > 100,000 nM (>100 μM), indicating a substantial gap between enzymatic binding potency and whole-cell antiparasitic activity [1].

Enzyme inhibition Binding affinity Parasite growth inhibition

Enantioselective Synthesis: Catalytic vs. Racemic Route

The 1,4-dihydroquinoline-3-carboxylate scaffold is accessible via a Brønsted acid-catalyzed, enantioselective one-step reaction under ambient conditions, using phosphoric acid catalysis of in situ-generated ortho-quinone methide imines with β-keto esters [1]. This method produces a broad range of 1,4-dihydroquinoline-3-carboxylates with good chemical yields and enantioselectivities in a single synthetic operation [1]. In contrast, traditional racemic syntheses of related 4-oxo-quinoline-3-carboxylates require multi-step sequences including Gould-Jacobs cyclization followed by high-temperature thermolysis.

Enantioselective synthesis Chiral pool access Catalytic efficiency

Fluoroquinolone Intermediate: Dihydro vs. 4-Oxo Scaffold

Methyl 1,4-dihydroquinoline-3-carboxylate represents the reduced precursor scaffold that can be selectively oxidized to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acids, the core pharmacophore of the fluoroquinolone antibiotic class [1]. Patent literature documents the use of 1,4-dihydroquinoline-3-carboxylates as key intermediates in the preparation of marbofloxacin via condensation with methylhydrazine [1][2]. The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid framework, by contrast, is the terminal pharmacologically active oxidation state.

Antibacterial intermediates Fluoroquinolone synthesis Marbofloxacin precursors

Methyl 1,4-Dihydroquinoline-3-carboxylate: Application Scenarios


Fluoroquinolone Antibiotic Intermediate

Methyl 1,4-dihydroquinoline-3-carboxylate serves as a strategic synthetic intermediate for the preparation of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid pharmacophores, the core structure of fluoroquinolone antibiotics including marbofloxacin [1][2]. Procurement of the dihydro form (CAS 53936-94-0) rather than the pre-oxidized 4-oxo analog provides synthetic flexibility for controlled oxidation and functionalization at C6, C7, and C8 positions before final pharmacophore installation, as established in the Evidence Items above. This intermediate is particularly relevant for pharmaceutical development programs requiring non-fluorinated quinolone cores or specific N1-substitution patterns distinct from commercial fluoroquinolone APIs.

Enantioselective Synthesis for Chiral Drug Discovery

Research programs requiring enantiomerically pure 1,4-dihydroquinoline-3-carboxylate derivatives benefit from the catalytic enantioselective synthetic route documented by Hodík and Schneider [1]. The one-step ambient-condition synthesis provides chiral access to this scaffold class without requiring chiral chromatography, reducing cost and accelerating hit-to-lead timelines for programs targeting CNS indications, enzyme inhibitors, or stereochemically-defined molecular probes. The improved chemical stability of the 1,4-dihydroquinoline core relative to 1,4-dihydropyridine alternatives [2] further supports its selection for chiral prodrug development.

DHFR-TS Inhibition in Antiparasitic Research

The documented Ki of 283 nM for methyl 1,4-dihydroquinoline-3-carboxylate against bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) [N51I, C59R, S108N, I164L mutant] [1] positions this compound as a tool for studying folate pathway enzyme inhibition in parasites. The >350-fold difference between enzymatic Ki (283 nM) and whole-cell IC50 (>100 μM) provides a valuable model system for investigating cellular permeability, efflux mechanisms, or target accessibility barriers in antiparasitic drug discovery. Researchers studying DHFR-TS inhibition in Plasmodium, Leishmania, or Trypanosoma species may utilize this compound as a comparative benchmark for scaffold optimization.

Chemical Delivery System & Prodrug Development

The 1,4-dihydroquinoline-3-carboxylate scaffold demonstrates higher chemical stability toward oxidation and hydration than the widely studied 1,4-dihydropyridine-based chemical delivery systems [1]. This stability advantage supports its selection as a targetor moiety for brain-specific delivery of neuroactive drugs, including GABAergic agents and other CNS-active therapeutics. The methyl ester at C3 provides a handle for further derivatization to amides or carboxylic acids, enabling tunable physicochemical properties (LogP range 1.95-3.17) for optimizing blood-brain barrier penetration. This application is validated by in vivo studies demonstrating significant alteration of locomotor activity in mice following administration of 1,4-dihydroquinoline-GABA derivatives [2].

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